REACTION_SMILES
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[CH3:14][C:15](=[O:16])[O:17][C:18](=[O:19])[CH3:20].[ClH:21].[F:1][c:2]1[cH:3][cH:4][c:5]([F:13])[c:6]2[c:7]1[CH2:8][CH:9]([CH2:11][OH:12])[O:10]2.[cH:22]1[cH:23][cH:24][n:25][cH:26][cH:27]1>>[F:1][c:2]1[cH:3][cH:4][c:5]([F:13])[c:6]2[c:7]1[CH2:8][CH:9]([CH2:11][O:12][C:15]([CH3:14])=[O:16])[O:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC1Cc2c(F)ccc(F)c2O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(=O)OCC1Cc2c(F)ccc(F)c2O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |